molecular formula C10H13NO3 B174997 (R)-2-(Benzylamino)-3-hydroxypropanoic acid CAS No. 106910-77-4

(R)-2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No. B174997
CAS RN: 106910-77-4
M. Wt: 195.21 g/mol
InChI Key: CTSBUHPWELFRGB-SECBINFHSA-N
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Description

“®-2-(Benzylamino)-3-hydroxypropanoic acid” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It belongs to the category of carboxylic acids .


Molecular Structure Analysis

The molecular structure of “®-2-(Benzylamino)-3-hydroxypropanoic acid” consists of a carboxylic acid group (-COOH), a benzylamino group (C6H5CH2NH-), and a hydroxy group (-OH) attached to a three-carbon backbone . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Active Pharmaceutical Ingredients (APIs)

Amino acids like “®-2-(Benzylamino)-3-hydroxypropanoic acid” are used in pharmaceutical products. They can be used directly or as starting materials for synthesizing other compounds. They are also used in infusion solutions, tablets, and granulated forms, playing an essential role in modern medical treatments .

Medical Foods / Medical Nutrition

Amino acids are used in medical foods for malnourished patients and elderly people with lower digestive capabilities. They provide a concentrated, specific, and efficient intake of required nutrient components .

Dietary Supplement / Health Foods / Functional Foods & Beverages

Amino acids are used to compensate for amino acid deficiencies and in supplements that utilize the specific function of amino acids. These products are sold in tablet, granular, and capsule forms .

Cosmetics

Amino acids are used in cosmetics for their unique moisturizing effect and pH levels. Amino acid derivatives are also used for their stability and absorbency .

Culture Medium

Amino acids are essential components of cell culture medium. They are considered indispensable for cell growth and the production of antibodies and proteins .

Protein Amino Acid Analysis

Protein amino acid analysis is a technique for determining the type and amounts of amino acids in a protein sample. This provides information on protein composition, post-translational modifications, and overall protein quality. By gaining insight into amino acid content, researchers can assess protein purity, determine changes in amino acid composition, and evaluate protein stability .

Safety and Hazards

According to the available resources, “®-2-(Benzylamino)-3-hydroxypropanoic acid” has a GHS07 signal word, indicating a warning . The hazard statements include H302, H315, H319, H332, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-2-(benzylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBUHPWELFRGB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543337
Record name N-Benzyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Benzylamino)-3-hydroxypropanoic acid

CAS RN

106910-77-4
Record name N-(Phenylmethyl)-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106910-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Serine, N-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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